molecular formula C14H12BrCl2NO2 B2623742 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol CAS No. 329779-01-3

4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol

Cat. No. B2623742
CAS RN: 329779-01-3
M. Wt: 377.06
InChI Key: GFJITXZZKXLRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol (4-BP2DAM) is a synthetic phenol compound that has been studied for its potential applications in scientific research. 4-BP2DAM has a wide range of properties that make it an ideal candidate for use in laboratory experiments, including its relatively low toxicity, high solubility, and low reactivity.

Mechanism of Action

4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol has been found to interact with a variety of proteins and enzymes, including topoisomerase enzymes, DNA-binding proteins, and DNA-RNA interactions. It is believed that 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol binds to the active sites of these proteins and enzymes, thus inhibiting their activity. Additionally, 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol has been found to interact with DNA and RNA molecules, leading to the disruption of their structure and function.
Biochemical and Physiological Effects
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA-binding proteins and DNA-RNA interactions. Additionally, 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol has been found to interact with DNA and RNA molecules, leading to the disruption of their structure and function. Furthermore, 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol has been found to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol is an ideal candidate for use in laboratory experiments due to its relatively low toxicity, high solubility, and low reactivity. Additionally, 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol has been found to be relatively stable, making it suitable for use in long-term experiments. However, 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol has been found to be sensitive to light, making it unsuitable for experiments that require exposure to light. Additionally, 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol has been found to be susceptible to hydrolysis, making it unsuitable for experiments that require exposure to high temperatures or high pH.

Future Directions

Given its wide range of properties and potential applications, there are numerous potential future directions for the use of 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol. Potential future directions include its use as an anti-cancer agent, its use as an inhibitor of topoisomerase enzymes, its use in the study of DNA-binding proteins and DNA-RNA interactions, and its use in the study of protein-DNA interactions. Additionally, future studies could focus on the development of new synthetic methods for the production of 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol, as well as the development of new applications for 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol.

Synthesis Methods

4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol is synthesized through a series of chemical reactions that involve the reaction of bromine and 3,5-dichloroaniline, followed by the reaction of the resulting intermediate with methoxyphenol. The reaction is conducted in aqueous solution at a temperature of 80-90°C and a pH of 9-10. The resultant product is a white solid that is soluble in common organic solvents such as methanol, ethanol, and acetone.

Scientific Research Applications

4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a reagent in a wide range of biochemical assays, including enzyme assays, protein-DNA interactions, and DNA-RNA interactions. 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol has also been studied for its potential use as an inhibitor of topoisomerase enzymes, as well as for its potential applications in cancer research.

properties

IUPAC Name

4-bromo-2-[(3,5-dichloroanilino)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2NO2/c1-20-13-3-9(15)2-8(14(13)19)7-18-12-5-10(16)4-11(17)6-12/h2-6,18-19H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJITXZZKXLRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=CC(=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.